

Comparative Analysis of Novel UNC Compounds and Related Kinase Inhibitors

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Compound of Interest

Compound Name: *UNC8900*

Cat. No.: *B12382066*

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A note on the compound **UNC8900**: Initial searches for a compound designated "**UNC8900**" did not yield any publicly available information. It is plausible that this is a typographical error or refers to an internal, unpublished compound. Therefore, this guide presents a comparative analysis of two well-characterized compounds from the University of North Carolina (UNC) pipeline, UNC2025 and UNC6852, alongside a widely studied kinase inhibitor, BI-D1870, as a relevant comparator. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of their performance with supporting experimental data.

Compound Overview

- **UNC2025**: A potent and orally bioavailable dual inhibitor of MER receptor tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] MERTK is overexpressed in numerous cancers, including leukemia and non-small cell lung cancer, and its inhibition is a promising therapeutic strategy.[3][4][5]
- **UNC6852**: A selective degrader of the Polycomb Repressive Complex 2 (PRC2).[6][7] It operates as a proteolysis-targeting chimera (PROTAC), inducing the degradation of PRC2 components EED, EZH2, and SUZ12.[6][7] Dysregulation of PRC2 is implicated in various cancers.[8]
- **BI-D1870**: A potent and specific ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[9][10] RSK isoforms are downstream effectors of

the Ras/MAPK signaling pathway and are involved in cell growth, proliferation, and survival.

[\[11\]](#)[\[12\]](#)

Quantitative Performance Data

The following tables summarize the in vitro and cellular activities of the selected compounds.

Table 1: In Vitro Biochemical Activity

Compound	Target	Assay Type	IC50 (nM)	Ki (nM)	ATP Concentration
UNC2025	MERTK	Kinase Assay	0.74	0.16	Not Specified
FLT3	Kinase Assay	0.8	Not Specified	Not Specified	
Axl	Kinase Assay	122	13.3	Not Specified	
UNC6852	EED (PRC2)	Binding Assay	247	Not Specified	Not Applicable
BI-D1870	RSK1	Kinase Assay	31	Not Specified	100 μ M
RSK2	Kinase Assay	24	Not Specified	100 μ M	
RSK3	Kinase Assay	18	Not Specified	100 μ M	
RSK4	Kinase Assay	15	Not Specified	100 μ M	

Table 2: Cellular Activity

Compound	Cell Line	Assay Type	IC50 (nM)	Effect
UNC2025	697 (B-ALL)	MERTK Phosphorylation	2.7	Inhibition of MERTK phosphorylation[1][13]
Molm-14 (AML)	FLT3 Phosphorylation	14	Inhibition of FLT3 phosphorylation[13]	
Kasumi-1 (AML)	Cell Viability	143.5	Inhibition of cell proliferation[14]	
UNC6852	DB (DLBCL)	EED Degradation (DC50)	111	84% max degradation (Dmax)
DB (DLBCL)	EZH2 Degradation (DC50)	275	86% max degradation (Dmax)	
BI-D1870	HEK-293	GSK3 β Phosphorylation	~1000	Inhibition of phorbol ester- induced phosphorylation
EW-3	Cell Viability	35.8	Inhibition of cell growth	
H9	Cell Viability	60.19	Inhibition of cell growth	

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (for UNC2025 and BI-D1870)

This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

- **Enzyme and Substrate:** Purified recombinant human kinase (e.g., MERTK, RSK1) and a corresponding peptide substrate are used. For BI-D1870's effect on RSK, a substrate peptide like KEAKEKRQEIQAKRRRLSSLRASTKSGGSQK can be utilized.[\[15\]](#)
- **Assay Buffer:** A typical buffer would be 50 mM HEPES, pH 7.4, containing 10 mM MgCl₂, 1.0 mM DTT, 0.01% Triton X-100, and 0.1% BSA.[\[16\]](#)
- **Procedure:**
 - The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in the assay buffer in a 384-well plate.
 - The reaction is initiated by the addition of ATP. For BI-D1870, [γ -³²P]ATP at a concentration of 100 μ M is often used.[\[15\]](#)
 - The reaction is allowed to proceed for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[\[15\]](#)
 - The reaction is terminated by the addition of a stop solution, such as 70 mM EDTA.[\[16\]](#)
 - The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the peptide on a filter membrane and measuring radioactivity using a scintillation counter.
 - IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Degradation Assay (for UNC6852)

This assay determines the efficiency and potency of a PROTAC in degrading its target protein within cells.

- **Cell Lines:** A relevant cell line, such as the Diffuse Large B-cell Lymphoma (DLBCL) cell line DB, is used.

- Procedure:
 - Cells are seeded in multi-well plates and allowed to adhere overnight.
 - Cells are treated with a range of concentrations of UNC6852 for a specified duration (e.g., 24 hours).
 - Following treatment, cells are lysed using a suitable buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[\[7\]](#)
 - The total protein concentration in each lysate is determined using a standard method like the BCA assay.
 - Equal amounts of protein from each sample are subjected to Western blotting.
 - The levels of the target proteins (EED, EZH2, SUZ12) and a loading control (e.g., GAPDH) are detected using specific primary antibodies and corresponding secondary antibodies.
 - The intensity of the protein bands is quantified using densitometry.
 - The percentage of protein degradation relative to a vehicle-treated control is calculated.
 - DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values are determined by plotting the percentage of degradation against the logarithm of the compound concentration.

Cellular Phosphorylation Assay (for UNC2025)

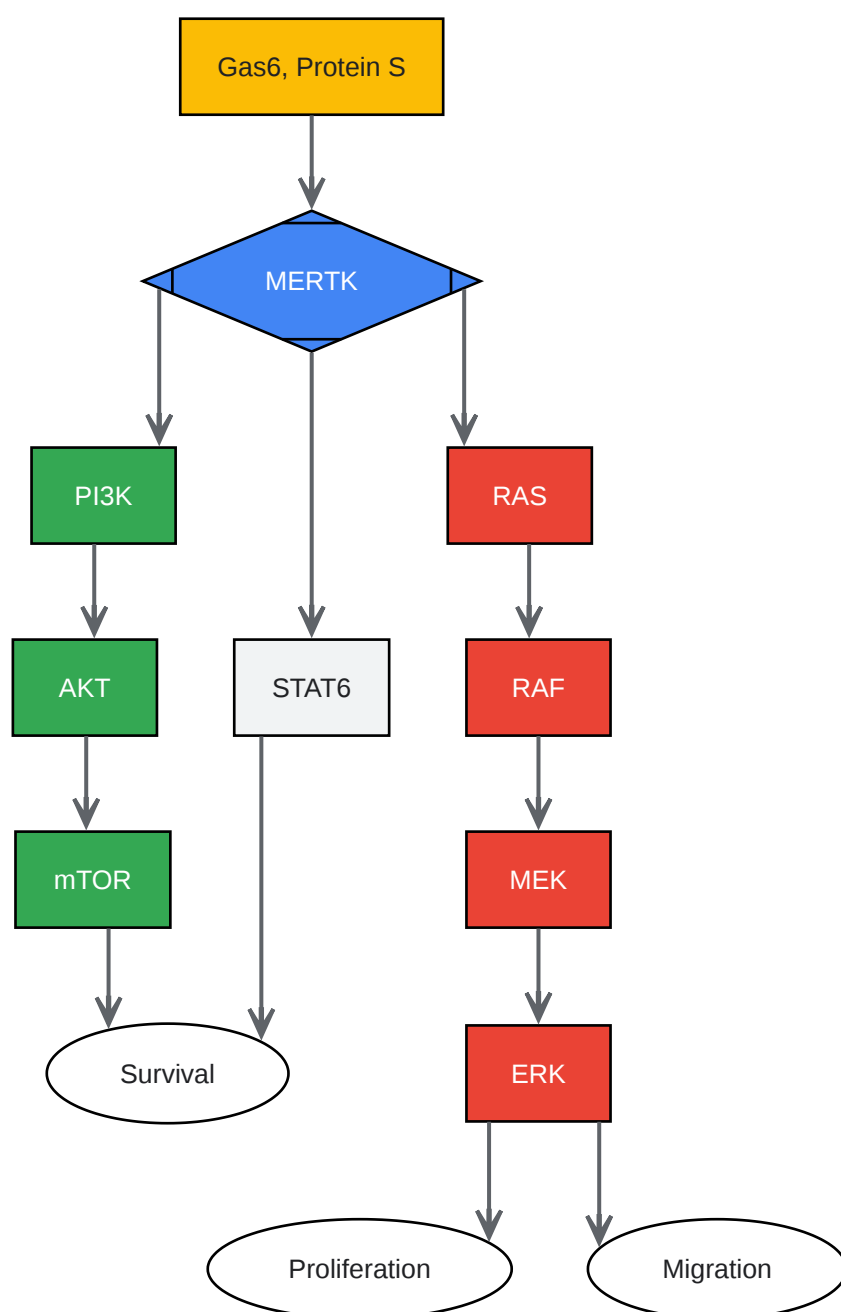
This assay assesses the ability of an inhibitor to block the phosphorylation of its target kinase in a cellular context.

- Cell Lines: A cell line expressing the target kinase, such as the 697 B-cell acute lymphoblastic leukemia (B-ALL) cell line for MERTK, is used.[\[1\]](#)[\[13\]](#)
- Procedure:

- Cells are cultured and then treated with various concentrations of UNC2025 for a set period (e.g., 1 hour).[\[13\]](#)
- To stabilize the phosphorylated form of MERTK, cells can be treated with a phosphatase inhibitor like pervanadate for a short duration before lysis.[\[13\]](#)
- The target kinase is immunoprecipitated from the cell lysates.
- The levels of the total and phosphorylated kinase are detected by Western blotting using specific antibodies.
- The relative levels of the phosphorylated and total protein are determined by densitometry.
- The IC₅₀ for the inhibition of cellular phosphorylation is calculated from the dose-response curve.

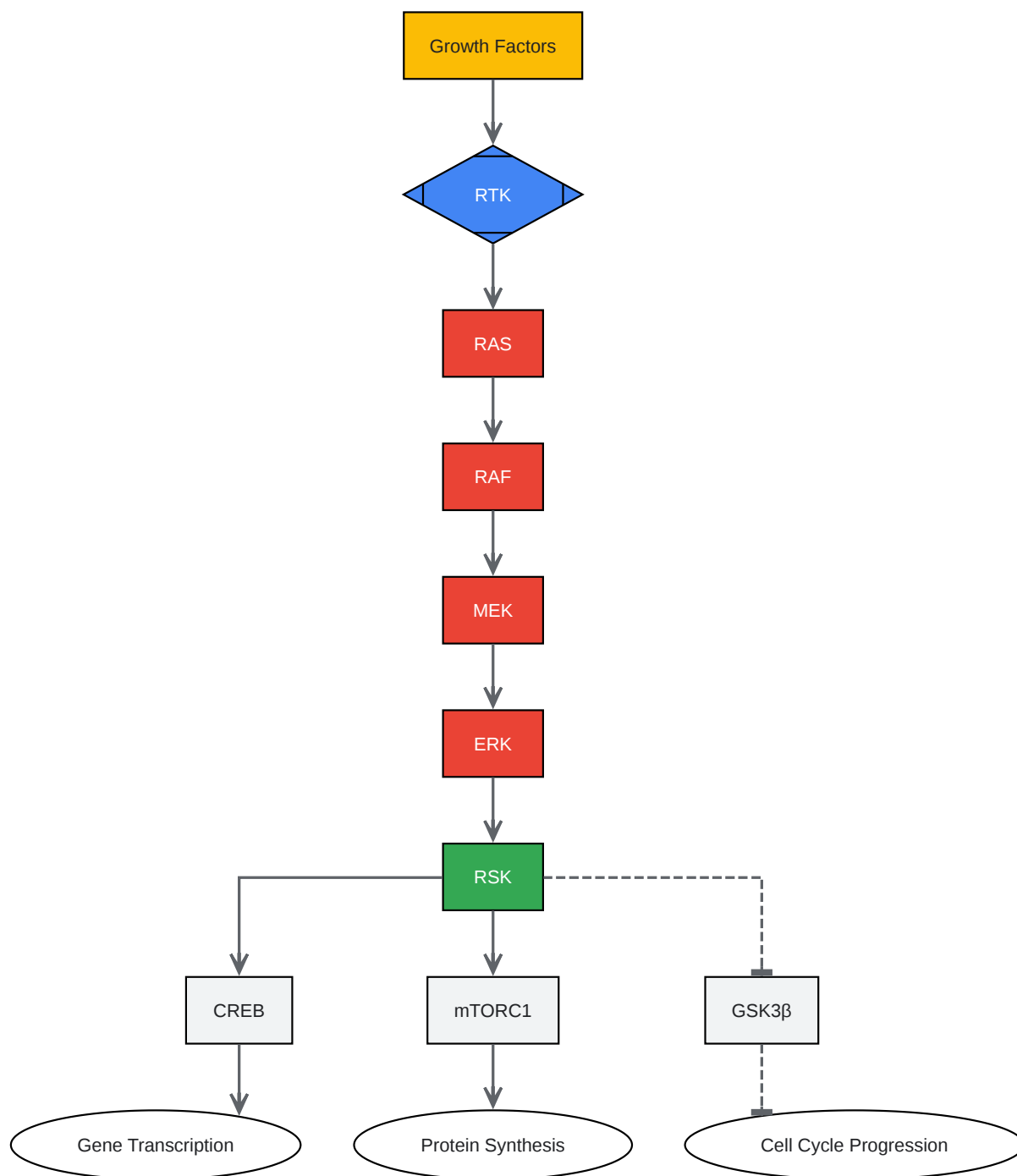
Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by the target proteins of the discussed compounds.



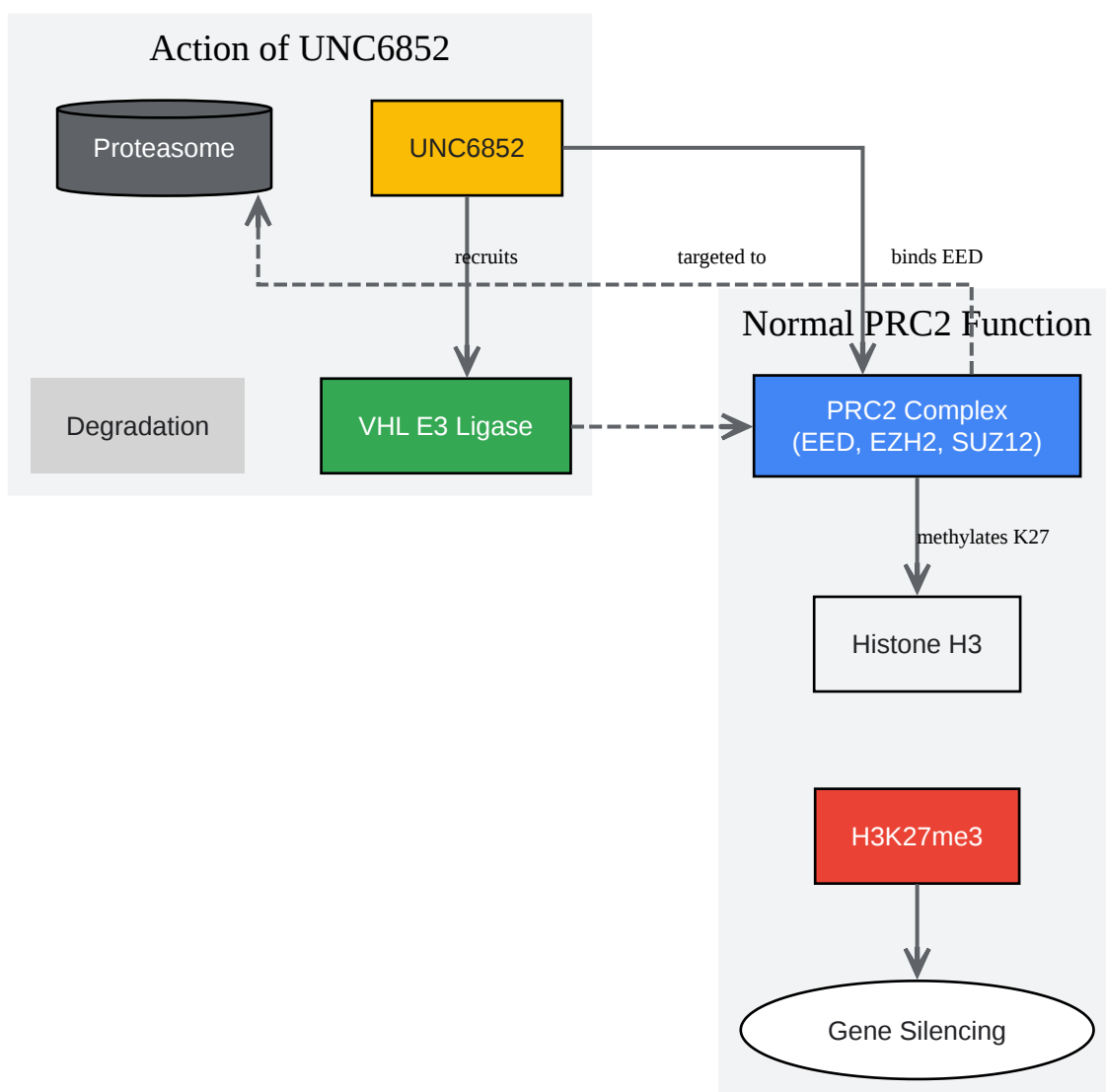
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Caption: MERTK Signaling Pathway.



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Caption: RSK Signaling Pathway.



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Caption: PRC2 Mechanism and Degradation by UNC6852.

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